molecular formula C14H10BrNO B13135185 n-(9-Bromo-9h-fluoren-2-yl)formamide CAS No. 6344-56-5

n-(9-Bromo-9h-fluoren-2-yl)formamide

Cat. No.: B13135185
CAS No.: 6344-56-5
M. Wt: 288.14 g/mol
InChI Key: XJZMVJZINHACTQ-UHFFFAOYSA-N
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Description

N-(9-Bromo-9H-fluoren-2-yl)formamide is a chemical compound with the molecular formula C14H10BrNO It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and contains a bromine atom at the 9th position and a formamide group at the 2nd position of the fluorene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(9-Bromo-9H-fluoren-2-yl)formamide typically involves the bromination of fluorene followed by formylation. One common method is as follows:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(9-Bromo-9H-fluoren-2-yl)formamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions.

Major Products Formed

    Substitution: Various substituted fluorenes depending on the nucleophile used.

    Oxidation: Fluorenone derivatives.

    Reduction: Fluorene derivatives with reduced functional groups.

    Hydrolysis: 9-bromo-2-fluorenecarboxylic acid.

Scientific Research Applications

N-(9-Bromo-9H-fluoren-2-yl)formamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(9-Bromo-9H-fluoren-2-yl)formamide involves its interaction with specific molecular targets. The bromine atom and formamide group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(9-Bromo-9H-fluoren-2-yl)formamide is unique due to the presence of both a bromine atom and a formamide group, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields of research and industry .

Properties

CAS No.

6344-56-5

Molecular Formula

C14H10BrNO

Molecular Weight

288.14 g/mol

IUPAC Name

N-(9-bromo-9H-fluoren-2-yl)formamide

InChI

InChI=1S/C14H10BrNO/c15-14-12-4-2-1-3-10(12)11-6-5-9(16-8-17)7-13(11)14/h1-8,14H,(H,16,17)

InChI Key

XJZMVJZINHACTQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C3=C(C=C(C=C3)NC=O)C(C2=C1)Br

Origin of Product

United States

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